molecular formula C13H14FNO2 B2743032 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one CAS No. 2241142-29-8

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one

Número de catálogo: B2743032
Número CAS: 2241142-29-8
Peso molecular: 235.258
Clave InChI: QXPSEZFXHXQLSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is a piperidin-2-one derivative featuring a 3-fluorophenyl substituent at the N1-position and an acetyl group at the C3-position. This scaffold is of interest due to its structural similarity to pharmacologically active compounds targeting enzymes like FXa, SARS-CoV-2 Mpro, and microbial proteins . The fluorine atom enhances electronegativity and metabolic stability, while the acetyl group may influence electronic properties and bioavailability.

Propiedades

IUPAC Name

3-acetyl-1-(3-fluorophenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-9(16)12-6-3-7-15(13(12)17)11-5-2-4-10(14)8-11/h2,4-5,8,12H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPSEZFXHXQLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one typically involves the acetylation of piperidin-2-one derivatives, which can be achieved through various synthetic routes. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, allowing for the exploration of their biological properties.

Table 1: Synthetic Routes for Piperidine Derivatives

Synthetic Method Description
AcetylationDirect acetylation of piperidin-2-one using acetic anhydride or acetyl chloride.
Reductive AlkylationInvolves the alkylation of piperidine derivatives followed by reduction to form the target compound.
CyclizationUtilizes cyclization reactions to form piperidine rings with specific substituents.

Analgesic Properties

Compounds related to 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one have been investigated for their analgesic properties, particularly as potential opioid analgesics. The structural modifications in piperidine derivatives often lead to enhanced potency and selectivity at opioid receptors.

  • Case Study : A study on fentanyl analogs indicated that modifications in the piperidine ring could significantly alter analgesic potency, suggesting a similar potential for 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one in pain management applications .

Dopamine Transporter Ligands

Research has shown that certain piperidine derivatives can selectively bind to dopamine transporters, making them candidates for treating neurological disorders such as Parkinson's disease or attention deficit hyperactivity disorder (ADHD).

  • Case Study : A series of piperidine analogs were synthesized and evaluated for their binding affinity to dopamine transporters, demonstrating that specific substitutions could enhance selectivity and potency .

Serotonin Receptor Modulation

The incorporation of fluorine into piperidine structures has been associated with improved pharmacokinetic properties and selectivity for serotonin receptors.

  • Case Study : Fluorinated piperidine derivatives were found to maintain high affinity for serotonin receptors while showing agonist efficacy in vitro, indicating a potential therapeutic role in mood disorders .

Future Directions and Research Opportunities

The ongoing research into 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one highlights several promising avenues:

  • Development of Novel Analgesics : Further exploration of its structure-activity relationship could lead to the discovery of new analgesics with reduced side effects compared to traditional opioids.
  • Investigation as a Neuroprotective Agent : Given its interaction with dopamine receptors, there is potential for this compound in neuroprotective applications against neurodegenerative diseases.

Comparación Con Compuestos Similares

Key Observations :

  • The 3-fluorophenyl group is a common motif in enzyme inhibitors, likely due to its ability to enhance binding through hydrophobic/π-π interactions .

Key Observations :

  • Fluorophenyl-containing compounds exhibit diverse activities, suggesting scaffold versatility. The target compound’s acetyl group may direct activity toward distinct targets compared to aldehydes (e.g., 11b) or triazoles (e.g., ).
  • Compounds with logP < 5 (e.g., ) show favorable oral bioavailability, a trait likely shared by the target compound due to moderate lipophilicity .

Pharmacokinetic and Physicochemical Properties

Compound Name logP logBB pKa Solubility (logS) Key Feature Reference
3-Acetyl-1-(3-fluorophenyl)piperidin-2-one ~3.5* ~-0.2* ~7.5* Moderate* Acetyl reduces basicity vs. amino analogs Inferred
Compound 27 <5 Appropriate N/A PHOA >80% Suitable for oral administration
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one N/A N/A 8.69 N/A Higher basicity may limit absorption

Key Observations :

  • *Inferred values based on structural analogs. The acetyl group likely lowers logP and pKa compared to amino-substituted derivatives, enhancing solubility and absorption.

Actividad Biológica

3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is a synthetic compound that belongs to the piperidine class of organic molecules. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H14FNO\text{C}_{13}\text{H}_{14}\text{F}\text{N}\text{O}

Key Features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is a common motif in many bioactive compounds.
  • Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is largely attributed to its interaction with specific biological targets, including enzymes and receptors.

Target Engagement

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways, suggesting that 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one may exhibit similar inhibitory effects on key metabolic enzymes.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activities

Research indicates that 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine compounds possess antimicrobial properties. For instance, some related compounds showed significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves modulation of cell signaling pathways that control cell survival and proliferation .

Pharmacokinetics

Understanding the pharmacokinetics of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityModerate
MetabolismHepatic (liver)
ExcretionRenal (kidney)
Half-lifeApproximately 4 hours

These parameters suggest that the compound may require careful dosing to achieve optimal therapeutic effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one and its derivatives:

  • Study on Anticancer Effects : A study involving various piperidine derivatives indicated that those similar to 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 µM to 30 µM .
  • Neuropharmacological Assessment : Research assessing the neuropharmacological effects found that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-1-(3-fluorophenyl)piperidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound likely involves multi-step reactions, such as:

  • Step 1: Formation of the piperidin-2-one core via cyclization of a β-ketoamide intermediate.
  • Step 2: Introduction of the 3-fluorophenyl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling, if halogenated precursors are used) .
  • Step 3: Acetylation at the 3-position using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP catalysis) .

Optimization Tips:

  • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., over-acetylation).
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • For fluorophenyl incorporation, optimize catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) and temperature .

Q. How can the crystal structure of 3-acetyl-1-(3-fluorophenyl)piperidin-2-one be resolved, and what software tools are recommended?

Methodological Answer:

Crystallization: Use slow evaporation from a solvent mixture (e.g., ethanol/dichloromethane) to obtain single crystals.

X-ray Diffraction (XRD): Collect high-resolution data (e.g., at 100 K) with synchrotron or in-house diffractometers.

Structure Refinement:

  • Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder or twinning .
  • Validate geometric parameters (bond lengths, angles) with Mercury CSD to ensure compliance with expected values .

Example Workflow:

Data Collection → SHELXS/SHELXD (solution) → SHELXL (refinement) → Mercury (visualization/validation)

Reference analogous piperidinone structures (e.g., triclinic systems in ) for comparative analysis .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

  • Purity:
    • HPLC-MS: Use a C18 column with acetonitrile/water gradient (retention time ~8–12 min) and monitor for acetyl hydrolysis byproducts.
    • ¹H/¹³C NMR: Confirm absence of residual solvents (e.g., DMSO, CHCl₃) and check for splitting patterns indicative of stereochemical impurities .
  • Stability:
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track decomposition via LC-MS.
    • Use Mogul (from CCDC) to validate bond lengths/angles against crystallographic databases .

Advanced Research Questions

Q. How should researchers address contradictions between computational modeling and experimental spectral data?

Methodological Answer:

  • Scenario: DFT-predicted NMR shifts deviate from experimental values.
  • Resolution Steps:
    • Verify computational settings (e.g., solvent effects, basis sets) in software like Gaussian or ORCA .
    • Re-examine experimental conditions (e.g., solvent polarity, temperature) for NMR acquisition .
    • Cross-validate with X-ray data (if available) to confirm conformational preferences (e.g., chair vs. boat piperidinone ring) .
    • Use IsoStar to analyze non-covalent interactions (e.g., C=O···H-F) that may influence stability .

Q. What strategies are effective for conformational analysis of the piperidin-2-one ring in solution vs. solid state?

Methodological Answer:

  • Solid State: Analyze X-ray data for ring puckering parameters (e.g., Cremer-Pople coordinates) .
  • Solution State:
    • Perform VT-NMR (variable-temperature) to detect ring-flipping dynamics (e.g., coalescence of axial/equatorial proton signals).
    • Compare with molecular dynamics simulations (e.g., AMBER force field) to model flexibility .

Key Metrics:

ParameterSolid State (X-ray)Solution (NMR/MD)
Ring Puckering (θ)15–25°10–30° (dynamic)
Torsion Angle (C3-C2)170–175°160–180°

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound?

Methodological Answer:

Target Selection: Prioritize receptors/kinases with structural similarity to known piperidinone targets (e.g., sigma-1 receptors, cholinesterases) .

Assay Design:

  • Enzyme Inhibition: Use fluorogenic substrates (e.g., acetylthiocholine for AChE inhibition).
  • Cellular Uptake: Perform confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives).

Toxicity Screening:

  • Conduct MTT assays on HEK-293 or HepG2 cells.
  • Check for hERG channel inhibition via patch-clamp electrophysiology .

Q. What are the best practices for reporting crystallographic data in publications?

Methodological Answer:

  • Data Deposition: Submit CIF files to the Cambridge Structural Database (CSD) or CCDC .

  • Validation: Include checkCIF/PLATON reports to address alerts (e.g., missed symmetry, ADPs) .

  • Table Standards:

    ParameterValueReference
    Space GroupP1 (triclinic)
    a, b, c (Å)9.851, 10.755, 10.864
    α, β, γ (°)117.6, 106.1, 97.3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.